

A Comprehensive Technical Guide to the Physicochemical Properties of ^{13}C Labeled Dopamine

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Compound of Interest

Compound Name: Dopamine- ^{13}C hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties, analytical methodologies, and biological applications of Carbon-13 (^{13}C) labeled dopamine. The incorporation of stable isotopes is a critical tool in metabolic research, enabling precise tracking and quantification of molecules in complex biological systems.^[1] This document serves as a resource for professionals in neuroscience, pharmacology, and drug development, offering detailed data, experimental protocols, and visualizations to facilitate the effective use of ^{13}C labeled dopamine in research.

Core Physicochemical Properties

The fundamental physicochemical properties of dopamine are largely retained upon ^{13}C labeling, as stable isotopes do not significantly alter the electronic structure of the molecule. However, the mass of the molecule is altered, which is the basis for its utility in mass spectrometry-based applications.^[2]

Structural and General Properties

Dopamine is a neurotransmitter belonging to the catecholamine and phenethylamine families.^[3] Its structure consists of a catechol moiety (a benzene ring with two hydroxyl groups) attached to an ethylamine side chain. The IUPAC name for dopamine is 4-(2-

aminoethyl)benzene-1,2-diol.[3][4] ^{13}C labeling can be introduced at various positions within the molecule, such as on the ethylamine chain (e.g., 1- ^{13}C , 2- ^{13}C) or within the aromatic ring (e.g., ring- $^{13}\text{C}_6$).[5]

Comparative Data: Unlabeled vs. ^{13}C Labeled Dopamine

The primary difference between unlabeled and ^{13}C labeled dopamine is the molecular weight. Other properties such as solubility, pKa, and logP are not expected to differ significantly.

Property	Unlabeled Dopamine	^{13}C Labeled Dopamine (Illustrative Examples)
Molecular Formula	$\text{C}_8\text{H}_{11}\text{NO}_2$	$^{13}\text{C}^{12}\text{C}_7\text{H}_{11}\text{NO}_2$ (for 1- ^{13}C) or $^{13}\text{C}_6^{12}\text{C}_2\text{H}_{11}\text{NO}_2$ (for ring- $^{13}\text{C}_6$)
Molecular Weight (g/mol)	153.18[4]	~154.18 (for 1- ^{13}C) or ~159.20 (for ring- $^{13}\text{C}_6$)
Monoisotopic Mass (Da)	153.078978594[4]	154.082333 (for 1- ^{13}C) or 159.1001 (for $^{13}\text{C}_6$)
Isotopic Purity	Not Applicable	Typically $\geq 98\%$ or $\geq 99\%$ [5][6]
Solubility	Freely soluble in water, methanol.[4]	Expected to be similar to unlabeled dopamine.
Stability	Highly sensitive to oxygen; discolors quickly.[4]	Expected to be similar to unlabeled dopamine.
Form	Typically supplied as a hydrochloride salt ($\text{C}_8\text{H}_{12}\text{ClNO}_2$) for improved stability and solubility.[5]	Typically supplied as a hydrochloride salt.[7][8]

Spectroscopic Analysis

Isotopic labeling is fundamental for distinguishing the tracer from endogenous molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][9]

Mass Spectrometry (MS)

In MS, ^{13}C labeled dopamine is readily distinguished from its unlabeled counterpart by the mass shift corresponding to the number of ^{13}C atoms incorporated. This allows for accurate quantification of the labeled compound in biological samples, even in the presence of high endogenous concentrations.^[2] It is used as an internal standard for quantitative analysis by GC-MS or LC-MS.^{[7][8]} The analysis of mass distribution vectors (MDVs) is crucial for correcting for naturally occurring isotopes and determining the true fractional abundance of each isotopologue.^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule.^[10] The ^{13}C isotope possesses a nuclear spin of $\frac{1}{2}$, making it NMR-active.^[10] While natural abundance ^{13}C NMR is a standard technique, the enrichment with ^{13}C at specific sites dramatically enhances the signal for the labeled carbon atoms, facilitating structural elucidation and metabolic pathway analysis.^{[11][12]} Triple-resonance NMR ($^1\text{H}\{-^{13}\text{C}\}\text{-}^{15}\text{N}\}$) techniques can be employed with dual-labeled dopamine to achieve perfect selectivity and μM -level sensitivity in complex biological mixtures like brain and liver extracts.^[11]

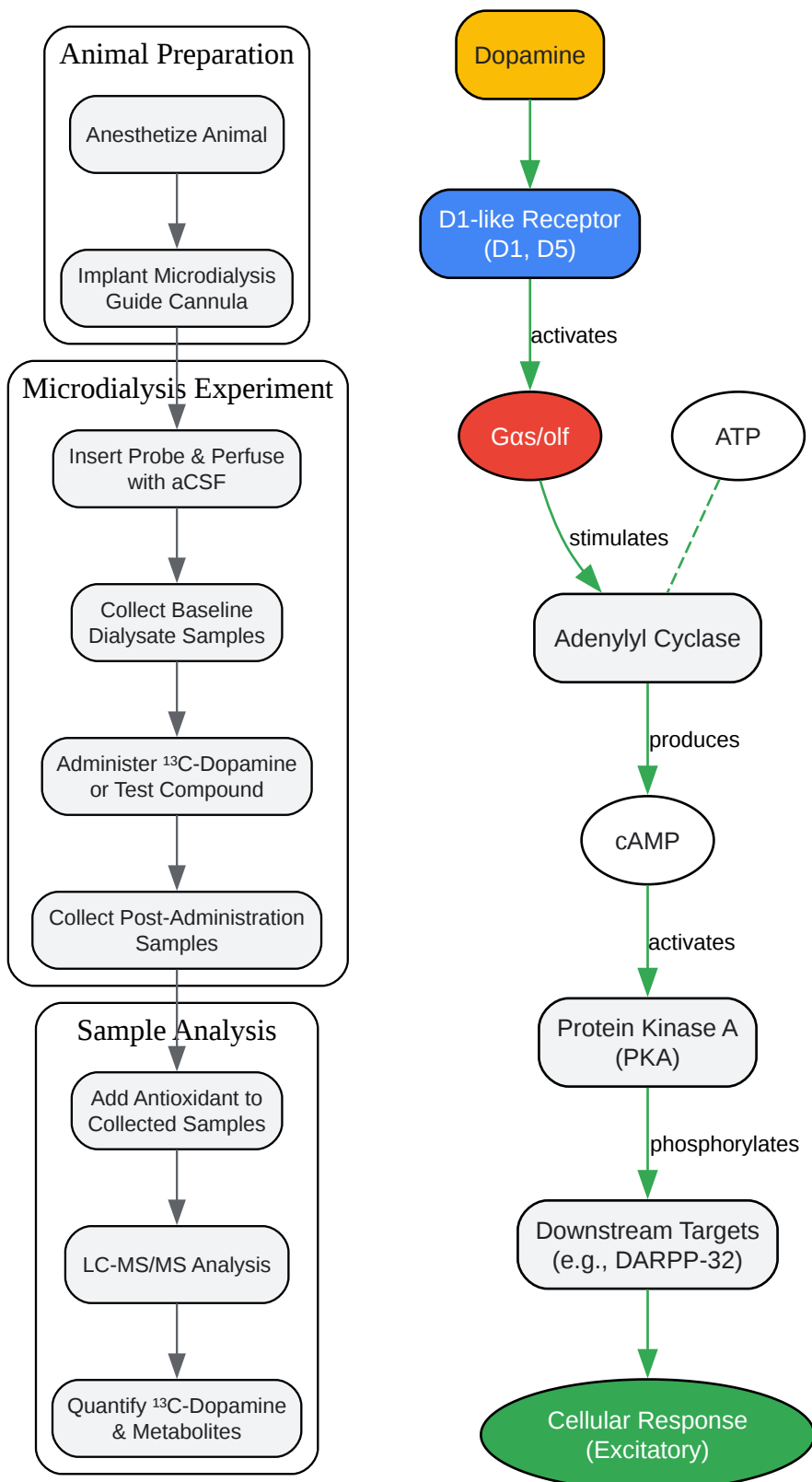
Predicted ^{13}C NMR Chemical Shifts for Dopamine: While experimental spectra for specific ^{13}C labeled dopamine isotopologues are not readily available in the literature, theoretical calculations and data from unlabeled dopamine provide expected shift ranges.^{[13][14]} The chemical shifts are sensitive to the electronic environment of each carbon atom.

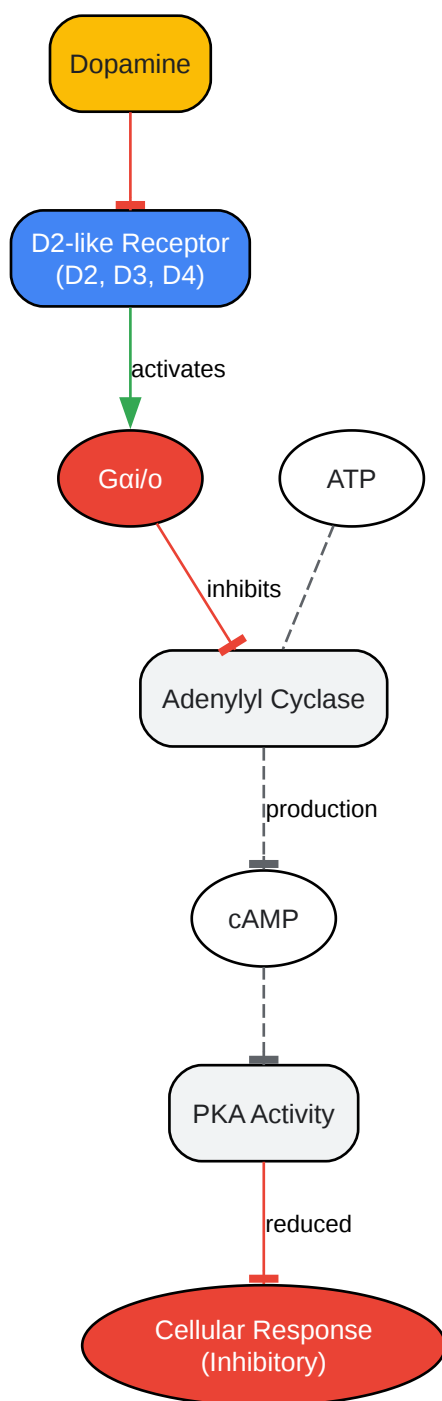
Experimental Protocols & Workflows

^{13}C labeled dopamine is a powerful tracer used in various experimental settings to study neurotransmitter dynamics, metabolism, and receptor binding.

General Experimental Workflow: In Vivo Microdialysis

A common application is the use of in vivo microdialysis to measure dopamine release and metabolism in the brain of freely moving animals, followed by LC-MS analysis for quantification.^[15]





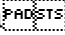
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